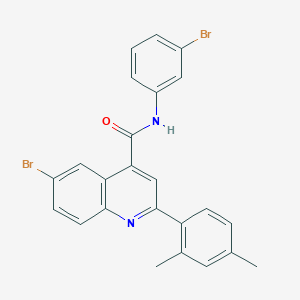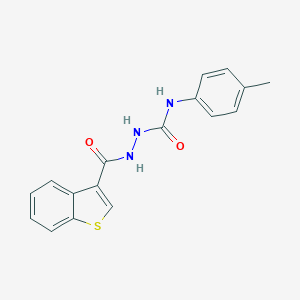![molecular formula C18H18N2O5S B445636 propyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B445636.png)
propyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2-({3-nitrobenzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of cyclopenta[b]thiophenes. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of a nitrobenzoyl group and a cyclopenta[b]thiophene core makes this compound particularly interesting for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:
Formation of the Cyclopenta[b]thiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a thiophene derivative, cyclization can be induced using reagents like polyphosphoric acid or strong bases.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the cyclopenta[b]thiophene core with a nitrobenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves esterification to introduce the propyl ester group. This can be done using propanol and a suitable catalyst like sulfuric acid or using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be optimized for scale, yield, and cost-effectiveness. This could involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalyst Optimization: Using more efficient and recyclable catalysts.
Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to modify the ester group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Alcohols: From the reduction of the ester group.
Substituted Thiophenes: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Building Blocks: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to known inhibitors.
Drug Development: Investigated for its potential as a lead compound in drug discovery.
Medicine
Anticancer Research: Studied for its potential to inhibit cancer cell growth.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.
Industry
Materials Science: Used in the development of organic semiconductors.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Wirkmechanismus
The mechanism by which propyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The nitrobenzoyl group can participate in hydrogen bonding and electrostatic interactions, while the cyclopenta[b]thiophene core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propyl 2-[(4-chloro-3-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: Similar structure but with a chloro substituent.
Methyl 2-({3-nitrobenzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Similar structure but with a methyl ester group.
Uniqueness
Propyl 2-({3-nitrobenzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propyl ester group may enhance its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.
Eigenschaften
Molekularformel |
C18H18N2O5S |
|---|---|
Molekulargewicht |
374.4g/mol |
IUPAC-Name |
propyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H18N2O5S/c1-2-9-25-18(22)15-13-7-4-8-14(13)26-17(15)19-16(21)11-5-3-6-12(10-11)20(23)24/h3,5-6,10H,2,4,7-9H2,1H3,(H,19,21) |
InChI-Schlüssel |
VMPCIDRQNKPLOS-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
CCCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propyl 4-(2-chlorophenyl)-2-[(3-{3-nitrophenyl}acryloyl)amino]-3-thiophenecarboxylate](/img/structure/B445553.png)

![2-(4-chloro-2-methylphenoxy)-N-(4-{N-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B445557.png)

![Propyl 2-[(anilinocarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B445559.png)
![N-{4-[N-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}cyclopentanecarboxamide](/img/structure/B445560.png)
![Isopropyl 4-(4-sec-butylphenyl)-2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B445561.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B445562.png)
![4-bromo-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]benzenesulfonohydrazide](/img/structure/B445567.png)
![2-Chloro-1-(chloromethyl)ethyl 3-{[(7-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B445571.png)


![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B445576.png)
![2-AMINO-4-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-7,7-DIMETHYL-1-(2-METHYL-5-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B445577.png)
